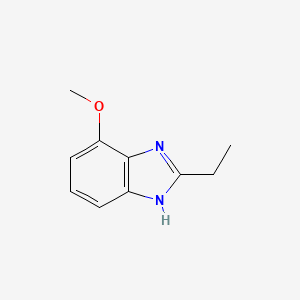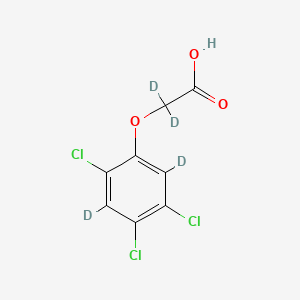
2-Ethyl-4-methoxy-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methoxy-1H-1,3-benzodiazole is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an ethyl group at the 2-position and a methoxy group at the 7-position, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is usually carried out in a solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2-Ethyl-4-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced benzimidazole derivatives.
Substitution: The methoxy group at the 7-position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives
Aplicaciones Científicas De Investigación
2-Ethyl-4-methoxy-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections, cancer, and other diseases due to its bioactive properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole involves its interaction with various molecular targets. In antimicrobial and antiviral applications, the compound can inhibit the synthesis of nucleic acids and proteins by binding to specific enzymes or receptors. In anticancer applications, it can induce apoptosis (programmed cell death) by interacting with cellular pathways involved in cell cycle regulation and DNA repair .
Comparación Con Compuestos Similares
2-Ethyl-4-methoxy-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-methyl-: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities.
1H-Benzimidazole, 2-ethyl-5-methoxy-: Similar structure but with the methoxy group at the 5-position, which can affect its reactivity and bioactivity.
1H-Benzimidazole, 2-ethyl-7-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological targets
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propiedades
Número CAS |
114224-42-9 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.219 |
Nombre IUPAC |
2-ethyl-4-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-9-11-7-5-4-6-8(13-2)10(7)12-9/h4-6H,3H2,1-2H3,(H,11,12) |
Clave InChI |
QEZLQRUVACXGLV-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC=C2OC |
Sinónimos |
Benzimidazole, 2-ethyl-4(or 7)-methoxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-Dioxatricyclo[5.1.0.03,5]octane,2,6-difluoro-,(1alpha,2beta,3alpha,5alpha,6beta,7alpha)-(9CI)](/img/new.no-structure.jpg)





![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)






